molecular formula C11H14BrNO B14052973 1-(2-Amino-4-ethylphenyl)-3-bromopropan-1-one

1-(2-Amino-4-ethylphenyl)-3-bromopropan-1-one

Cat. No.: B14052973
M. Wt: 256.14 g/mol
InChI Key: OTOCVXLZGZROLQ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-ethylphenyl)-3-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, an ethyl group, and a bromopropanone moiety. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-ethylphenyl)-3-bromopropan-1-one typically involves the bromination of 1-(2-Amino-4-ethylphenyl)propan-1-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-ethylphenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 1-(2-Amino-4-ethylphenyl)-3-azidopropan-1-one or 1-(2-Amino-4-ethylphenyl)-3-thiocyanatopropan-1-one.

    Oxidation: Formation of 1-(2-Nitro-4-ethylphenyl)-3-bromopropan-1-one.

    Reduction: Formation of 1-(2-Amino-4-ethylphenyl)-3-bromopropanol.

Scientific Research Applications

1-(2-Amino-4-ethylphenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-ethylphenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can undergo nucleophilic attack. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-4-ethylphenyl)propan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-(2-Amino-4-methylphenyl)-3-bromopropan-1-one: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.

Uniqueness

1-(2-Amino-4-ethylphenyl)-3-bromopropan-1-one is unique due to the presence of both an amino group and a bromopropanone moiety, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-(2-amino-4-ethylphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C11H14BrNO/c1-2-8-3-4-9(10(13)7-8)11(14)5-6-12/h3-4,7H,2,5-6,13H2,1H3

InChI Key

OTOCVXLZGZROLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)CCBr)N

Origin of Product

United States

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